molecular formula C24H21ClN2O4 B11563989 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide

Cat. No.: B11563989
M. Wt: 436.9 g/mol
InChI Key: JBPVHDDDAAZDML-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide is a complex organic compound that features a benzoxazole ring, a methoxyphenyl group, and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring and other functional groups allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Properties

Molecular Formula

C24H21ClN2O4

Molecular Weight

436.9 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide

InChI

InChI=1S/C24H21ClN2O4/c1-24(2,31-17-11-9-16(25)10-12-17)23(28)27-19-14-15(8-13-20(19)29-3)22-26-18-6-4-5-7-21(18)30-22/h4-14H,1-3H3,(H,27,28)

InChI Key

JBPVHDDDAAZDML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)OC)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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